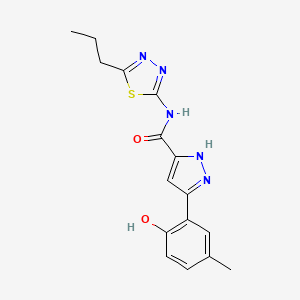![molecular formula C18H22N3O5P B14101135 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid](/img/structure/B14101135.png)
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[b][1,4]benzoxazepine core, which is functionalized with a 4-methylpiperazin-1-yl group and a phosphoric acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b][1,4]benzoxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.
Introduction of the 4-methylpiperazin-1-yl group: This functional group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxazepine core.
Attachment of the phosphoric acid moiety: The final step involves the phosphorylation of the compound, typically using phosphoric acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazepine core or the piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzoic acid
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Uniqueness
6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid is unique due to its combination of a benzoxazepine core with a piperazine ring and a phosphoric acid group. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of the phosphoric acid moiety may enhance the compound’s solubility and reactivity, making it more versatile in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C18H22N3O5P |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid |
InChI |
InChI=1S/C18H19N3O.H3O4P/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18;1-5(2,3)4/h2-9H,10-13H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
KVBOMHSLUSQZLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]hexahy dro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate](/img/structure/B14101064.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine](/img/structure/B14101069.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101081.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)




![3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14101111.png)
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)
